molecular formula C17H19FN2O3S2 B2434047 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207034-03-4

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2434047
CAS No.: 1207034-03-4
M. Wt: 382.47
InChI Key: RYZVOLXJDVFOJP-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that features a thiazolidine ring, a cyclohexyl group, and a fluorophenyl thioether moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazolidine Ring: This might involve the reaction of a suitable amine with a carbonyl compound and a sulfur source under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group could be introduced via a cycloaddition reaction or through the use of cyclohexyl halides in substitution reactions.

    Thioether Formation: The fluorophenyl thioether moiety can be formed by reacting a fluorophenyl thiol with an appropriate electrophile, such as an alkyl halide or acyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the thiazolidine ring, potentially converting them to alcohols.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring or the thiazolidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition:

    Antimicrobial Activity: Investigation into its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery, particularly for diseases where thiazolidine derivatives have shown efficacy.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interaction with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a thiazolidine ring, often used in the treatment of diabetes.

    Cyclohexylamines: Compounds with a cyclohexyl group, used in various pharmaceutical applications.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group, known for their biological activity.

Uniqueness

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S2/c18-11-5-7-12(8-6-11)24-9-15(21)19-13-3-1-2-4-14(13)20-16(22)10-25-17(20)23/h5-8,13-14H,1-4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZVOLXJDVFOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CSC2=CC=C(C=C2)F)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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